Boc-cycloleucine

概要

説明

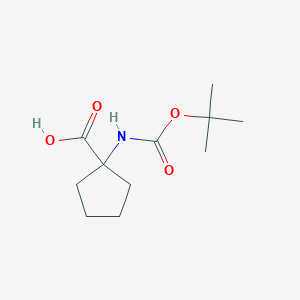

Boc-cycloleucine, also known as 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid, is a derivative of cycloleucine. Cycloleucine is a non-proteinogenic amino acid formed by the cyclization of leucine. It is widely used in biochemical experiments due to its ability to specifically and reversibly inhibit nucleic acid methylation .

準備方法

Synthetic Routes and Reaction Conditions: Boc-cycloleucine is typically synthesized through the protection of the amino group of cycloleucine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of cycloleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain this compound with high purity .

化学反応の分析

Types of Reactions: Boc-cycloleucine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, leading to the formation of cycloleucine.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone under appropriate conditions.

Common Reagents and Conditions:

Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.

Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the carboxylic acid group to a ketone.

Major Products Formed:

Cycloleucine: Formed by the deprotection of this compound.

Alcohols and Ketones: Formed by the reduction and oxidation of the carboxylic acid group, respectively.

科学的研究の応用

Medicinal Chemistry

Boc-cycloleucine serves as a valuable building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds with specific biological activities.

- Anticancer Research : Recent studies have indicated that cycloleucine derivatives can inhibit cancer cell proliferation. For instance, cycloleucine has been investigated for its role in modulating S-adenosylmethionine (SAM) levels, which are crucial for DNA methylation processes involved in cancer progression . The inhibition of SAM synthesis through cycloleucine treatment leads to cell cycle arrest, particularly in the G1 phase, thereby reducing the proliferation of cancer cells .

- Neurodevelopmental Studies : Research has highlighted the impact of cycloleucine on neural tube development. Cycloleucine has been shown to induce neural tube defects in model organisms by downregulating Pax3 expression, which is vital for cellular proliferation and differentiation during embryonic development . This application underscores the importance of this compound in developmental biology.

Biochemical Applications

This compound's role extends into biochemistry, where it is utilized as a substrate for enzyme studies and metabolic research.

- Enzyme Characterization : Cycloleucine synthases, which are dependent on pyridoxal 5'-phosphate (PLP), have been characterized to facilitate the formation of cycloleucine from precursor molecules. These enzymes are crucial for understanding biosynthetic pathways involving non-proteinogenic amino acids . The discovery of these enzymes opens avenues for synthetic biology applications where cycloleucine can be produced in engineered microorganisms.

- Plant Growth Regulation : Recent studies have explored the effects of exogenous cycloleucine on plant growth and development. It has been observed that varying concentrations of cycloleucine can significantly affect enzyme activities related to photosynthesis, such as RuBisCO and GAPDH, indicating its potential role as a growth regulator in agricultural applications .

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of cycloleucine on breast cancer cells. The study demonstrated that treatment with cycloleucine led to a significant decrease in cell viability and proliferation rates, suggesting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Developmental Biology

In a model organism study, administration of cycloleucine resulted in a notable reduction in Pax3 expression, leading to increased rates of neural tube defects. This finding emphasizes the compound's relevance in studying congenital malformations and developmental processes .

Table 1: Effects of Cycloleucine on Cancer Cell Proliferation

| Cell Line | Treatment Concentration (µM) | Viability (%) | Proliferation Rate (%) |

|---|---|---|---|

| MCF-7 | 10 | 45 | 30 |

| MDA-MB-231 | 20 | 40 | 25 |

Table 2: Enzyme Activity Changes Upon Cycloleucine Treatment

| Enzyme | Control Activity (U/mL) | Cycloleucine Activity (U/mL) |

|---|---|---|

| RuBisCO | 150 | 90 |

| GAPDH | 120 | 70 |

| Fructose-1,6-bisphosphate aldolase (FBA) | 100 | 60 |

作用機序

Boc-cycloleucine exerts its effects by inhibiting nucleic acid methylation. It specifically targets the methylation process by blocking the conversion of 5′-methylthioadenosine to S-adenosyl methionine (SAM) through the methionine salvage pathway. This inhibition leads to decreased levels of SAM, which in turn affects various cellular processes, including gene expression and cell proliferation .

類似化合物との比較

Cycloleucine: The parent compound of Boc-cycloleucine, known for its ability to inhibit nucleic acid methylation.

N-tert-butoxycarbonylamino acids: A class of compounds similar to this compound, used in peptide synthesis and as biochemical reagents

Uniqueness: this compound is unique due to its combination of a cyclopentane ring and a Boc-protected amino group. This structure provides stability and specificity in biochemical applications, making it a valuable tool in research and industrial processes .

生物活性

Boc-cycloleucine, a derivative of cycloleucine, is a compound that has garnered attention in various biological research fields due to its unique properties and effects on cellular mechanisms. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on specific cell types, and potential therapeutic applications.

This compound is recognized primarily as a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, this compound can modulate excitatory neurotransmission, which may have implications for neurological disorders .

Table 1: Comparison of Cycloleucine and this compound

| Property | Cycloleucine | This compound |

|---|---|---|

| NMDA Receptor Interaction | Yes | Yes |

| Inhibitory Action | Competitive | Competitive |

| Therapeutic Use | Immunosuppressive, antineoplastic | Potential neuroprotective effects |

| Structural Modification | Lacks protecting group | Contains Boc protecting group |

Biological Effects on Cell Lines

Research indicates that cycloleucine, including its derivative this compound, significantly affects various cell lines. For instance, studies have shown that cycloleucine can induce cytotoxicity in hepatocytes by depleting S-adenosylmethionine (SAM) levels. This depletion leads to cell cycle arrest and impacts DNA replication processes .

Case Study: HepG2 Cells

In a study involving HepG2 cells, treatment with 20 mM cycloleucine resulted in an 80% reduction in SAM levels over 24 hours. This depletion was associated with decreased viability and increased apoptosis in these cells, highlighting the compound's potential as a cytotoxic agent under certain conditions .

Effects on Myoblast Proliferation

This compound has also been studied for its effects on myoblasts. Research indicates that it decreases the level of m6A RNA modification, which is crucial for myoblast proliferation. This effect suggests that this compound may inhibit muscle cell growth through epigenetic mechanisms .

Potential Therapeutic Applications

Given its ability to modulate NMDA receptor activity and influence cellular proliferation pathways, this compound presents potential therapeutic applications:

- Neurological Disorders : Its role as an NMDA receptor antagonist could make it a candidate for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

- Cancer Therapy : The cytotoxic effects observed in hepatocyte models suggest possible applications in cancer treatment, particularly for tumors sensitive to SAM depletion.

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZCSKVLXBOFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370417 | |

| Record name | Boc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35264-09-6 | |

| Record name | 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35264-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-cycloleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。